(7Z,9E)-Dodeca-7,9-dienyl acetate
Overview
Description
(7Z,9E)-Dodeca-7,9-dienyl acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester derived from dodecadienol. This compound is known for its distinct double-bond stereochemistry, which is indicated by the (7Z,9E) notation. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of the compound (7Z,9E)-Dodeca-7,9-dienyl acetate, also known as (7E,9Z)-dodeca-7,9-dien-1-yl acetate, 7E,9Z-Dodecadienyl acetate, or 7,9-Dodecadienyl acetate, (7E,9Z)-, is the olfactory receptors of certain insects . This compound is a female pheromone isolated from female grapevine moths .
Mode of Action
The compound interacts with its targets by binding to the olfactory receptors of the insects, specifically the male grapevine moths . This binding triggers a series of biochemical reactions that lead to the attraction of the male moths to the source of the pheromone .
Biochemical Pathways
The compound is involved in the pheromone biosynthesis pathway of the female grapevine moth . It is produced by ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, and subsequently introduction of the second double bond by an unknown ∆7 desaturase, before final reduction and acetylation .
Pharmacokinetics
Given its role as a pheromone, it is likely that it is rapidly metabolized and excreted by the insects that produce it .
Result of Action
The result of the compound’s action is the attraction of male grapevine moths to the females that produce the pheromone . This facilitates mating and reproduction among these insects .
Action Environment
Environmental factors such as temperature and sunlight can influence the compound’s action, efficacy, and stability . For instance, the compound’s chemical transformations in sunlight and heat have been studied . These factors can affect the compound’s volatility, diffusion rate, and degradation rate, all of which can impact its effectiveness as a pheromone .
Biochemical Analysis
Biochemical Properties
The biosynthesis of (7Z,9E)-Dodeca-7,9-dienyl acetate involves several biochemical reactions . The compound is produced by ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its role as a pheromone in the European grapevine moth, Lobesia botrana . As a pheromone, it influences cell function by triggering specific signaling pathways that lead to behavioral responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors on the surface of cells . These interactions trigger intracellular signaling pathways that result in the observed behavioral responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-Dodeca-7,9-dienyl acetate typically involves the esterification of (7Z,9E)-dodecadienol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(7Z,9E)-Dodeca-7,9-dienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
(7Z,9E)-Dodeca-7,9-dienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential pheromonal activity in insects.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the formulation of fragrances and flavors.
Comparison with Similar Compounds
Similar Compounds
- (7E,9Z)-Dodeca-7,9-dienyl acetate
- (E,Z)-7,9-Dodecadien-1-yl acetate
- (Z,E)-7,9-Dodecadien-1-yl acetate
Uniqueness
(7Z,9E)-Dodeca-7,9-dienyl acetate is unique due to its specific double-bond configuration, which imparts distinct chemical and physical properties. This stereochemistry can influence its reactivity, interaction with biological targets, and overall efficacy in various applications .
Properties
IUPAC Name |
dodeca-7,9-dienyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZUAWETKPZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866501 | |
Record name | Dodeca-7,9-dien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55774-32-8 | |
Record name | (7Z,9E)-dodecadienyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 7E,9Z-Dodecadienyl acetate?
A1: 7E,9Z-Dodecadienyl acetate acts as a sex pheromone for certain insect species. Specifically, it has been identified as the primary sex pheromone component for the grapevine moth (Lobesia botrana). [1, 2, 3] This means that male grapevine moths are highly attracted to this compound, a characteristic which can be exploited for pest control strategies. Interestingly, research has also shown that this compound attracts males of the geometrid moth Sterrha biselata, highlighting its potential influence across different moth species. [2]
Q2: Are there efficient synthetic routes for producing 7E,9Z-Dodecadienyl acetate?
A2: Yes, several synthetic approaches have been explored for 7E,9Z-Dodecadienyl acetate. One method utilizes 1,3-butadiyne as a starting material, with either 2E,4Z-heptadienyl acetate or 1-bromo-3E,5Z-octadiene serving as key intermediates. [1] Another strategy involves a Grignard-Schlosser cross-coupling reaction. This method employs specific Grignard reagents, synthesized from corresponding l-tert-butoxy-~-chlorohydrins, to react with an appropriate electrophile. [4] The choice of electrophile in this reaction significantly impacts the final ratio of stereoisomers produced. [4]
Q3: How is the structure of 7E,9Z-Dodecadienyl acetate characterized?
A3: While the provided research excerpts don't provide specific spectroscopic data, the structural characterization of 7E,9Z-Dodecadienyl acetate would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR would help determine the arrangement of hydrogen and carbon atoms within the molecule, confirming the positions of the double bonds (7E,9Z configuration). MS would provide information about the compound's molecular weight, further supporting its structural identification.
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